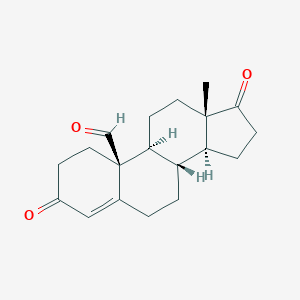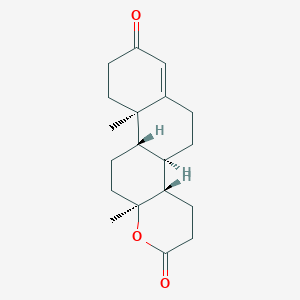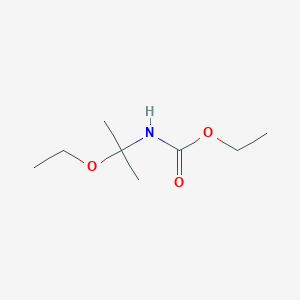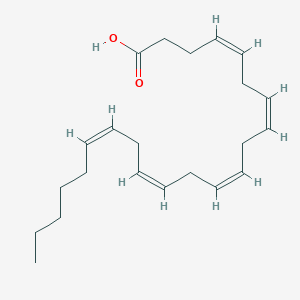
Osbond acid
Overview
Description
Osbond acid, also known as all-cis-4,7,10,13,16-docosapentaenoic acid, is a polyunsaturated fatty acid with 22 carbon atoms and five double bonds. It is a member of the omega-6 fatty acid family and is primarily found in fish oils. This compound is a minor constituent of the total unsaturated fatty acids in human serum, with concentrations ranging from 0.1% to 1% . It is synthesized through the elongation and desaturation of arachidonic acid .
Mechanism of Action
Target of Action
Osbond acid, also known as all-cis-4,7,10,13,16-docosapentaenoic acid, is an ω-6 fatty acid It’s known that the synthesis of this compound is regulated by the heterodimer of peroxisome proliferator-activated receptor and retinoid x receptor (rxr) .
Mode of Action
The exact mode of action of this compound is not fully understood. It is formed in two steps from eicosatetraenoic acid (5,8,11,14-20:4n-6 or arachidonic acid, AA). Arachidonic acid is elongated to docosatetraenoic acid (7,10,13,16-22:4n-6 or adrenic acid, AdA), which in turn is converted by Δ4-desaturase to this compound .
Biochemical Pathways
This compound is part of the omega-6 fatty acids biochemical pathway . It is synthesized from arachidonic acid, which is elongated to docosatetraenoic acid, and then converted to this compound by Δ4-desaturase .
Result of Action
It is known that this compound is a component of total serum unsaturated fatty acids in humans, ranging from 01% to 1%, and increasing with dietary supplementation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, dietary intake can affect the levels of this compound in the body
Biochemical Analysis
Biochemical Properties
Osbond acid interacts with various enzymes, proteins, and other biomolecules. It is formed in two steps from eicosatetraenoic acid, which is elongated to docosatetraenoic acid and then converted by Δ4-desaturase to this compound . This process involves several enzymes and cofactors, indicating that this compound plays a role in complex biochemical reactions.
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been associated with depressive feelings and self-esteem in adolescents . Moreover, it has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interactions with biomolecules and its influence on gene expression. It is known that the synthesis of this compound is regulated by the heterodimer of peroxisome proliferator-activated receptor and retinoid X receptor . This suggests that this compound exerts its effects at the molecular level through binding interactions with these receptors, potentially influencing enzyme activity and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound levels can be used as an indicator of docosahexaenoic acid (DHA) deprivation . This suggests that this compound may have a role in long-term cellular function and that its levels may change over time in response to certain conditions.
Dosage Effects in Animal Models
Research has shown that alterations in NMDA receptor function can lead to changes in serum and brain lipid composition, making the brain more vulnerable to dietary omega-3 deprivation . This suggests that the dosage of this compound could potentially influence its effects in animal models.
Metabolic Pathways
This compound is involved in the metabolic pathway of linoleic acid metabolism . It is formed from eicosatetraenoic acid, which is elongated to docosatetraenoic acid and then converted to this compound . This process involves several enzymes and cofactors, indicating that this compound is part of a complex metabolic pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: Osbond acid can be synthesized through the elongation and desaturation of arachidonic acidThe reaction conditions typically include the use of specific enzymes such as elongases and desaturases .
Industrial Production Methods: Industrial production of this compound involves the extraction of fish oils, which are rich sources of polyunsaturated fatty acids. The extracted oils are then subjected to purification processes to isolate this compound. These processes may include molecular distillation, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions: Osbond acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or ozone under controlled conditions to form various oxidation products.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Major Products Formed: The major products formed from these reactions include various oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups .
Scientific Research Applications
Comparison with Similar Compounds
Docosahexaenoic Acid (DHA): An omega-3 fatty acid with 22 carbon atoms and six double bonds.
Eicosapentaenoic Acid (EPA): An omega-3 fatty acid with 20 carbon atoms and five double bonds.
Arachidonic Acid: An omega-6 fatty acid with 20 carbon atoms and four double bonds.
Osbond acid’s unique structure and properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKOENOBFIYBSA-WMPRHZDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60912352 | |
| Record name | Osbond acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Docosapentaenoic acid (22n-6) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25182-74-5, 25448-00-4 | |
| Record name | Osbond acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25182-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osbond acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025182745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osbond acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Osbond acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSBOND ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S686LQT6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Docosapentaenoic acid (22n-6) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



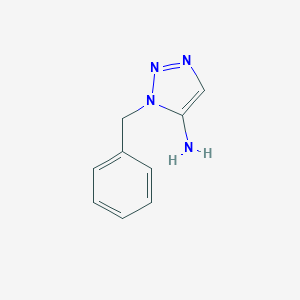
![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)



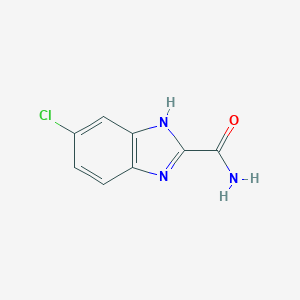
![N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine;tetrahydrochloride](/img/structure/B45056.png)
